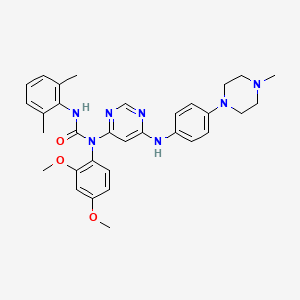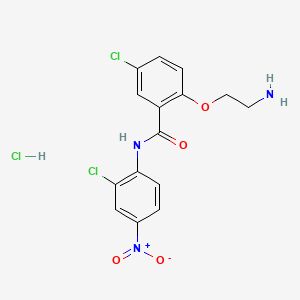
Hidroxipropilmetilcelulosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Hyprolose has a wide range of applications in scientific research:
Chemistry: Used as a thickening agent, emulsifier, and stabilizer in various chemical formulations.
Biology: Employed in the preparation of hydrogels for cell culture and tissue engineering.
Medicine: Used in drug delivery systems to control the release of active pharmaceutical ingredients.
Industry: Applied in the production of coatings, adhesives, and films due to its film-forming properties
Mecanismo De Acción
Target of Action
Hyprolose, also known as Hypromellose or Hydroxypropyl Methylcellulose (HPMC), is a semisynthetic, inert, and viscoelastic polymer . It is primarily used in a wide variety of medications as a delivery component . Its primary targets are the mucous membranes, particularly in the eyes, where it acts as a lubricant .
Mode of Action
Hyprolose forms a colloid solution when dissolved in water . It acts as a thickening agent, coating polymer, bioadhesive, solubility enhancer in solid dispersions, and binder in the process of granulation and in modified release formulations . In oral pharmaceutical products, it provides the release of a drug in a controlled fashion, effectively increasing the duration of release of a drug to prolong its therapeutic effects . In eye drops, it serves as a lubricant .
Biochemical Pathways
It is known that hyprolose has a physical-chemical action that leads to a reduced surface tension and an increased level of viscosity in an aqueous solution . This property allows it to adhere well to the cornea and conjunctiva, providing ample moisture .
Pharmacokinetics
As a polymer, it is generally considered to have low systemic absorption and is primarily used for its local effects .
Result of Action
The molecular and cellular effects of Hyprolose’s action primarily involve its role as a lubricant and a controlled-release agent. As a lubricant, it helps to maintain moisture in the eyes, providing relief in conditions such as dry eyes . As a controlled-release agent in oral pharmaceutical products, it allows for the gradual release of the drug, thereby prolonging its therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hyprolose. For instance, the viscosity of Hyprolose can be affected by temperature and pH. Moreover, the presence of other substances in a formulation, such as preservatives in eye drops, can also impact the effectiveness and stability of Hyprolose .
Análisis Bioquímico
Biochemical Properties
Hyprolose forms a colloid solution when dissolved in water . It acts as a thickening agent, coating polymer, bioadhesive, solubility enhancer in solid dispersions, and binder in the process of granulation and in modified release formulations . It interacts with various enzymes and proteins to exert its effects .
Cellular Effects
Hyprolose has significant effects on various types of cells and cellular processes. It is commonly used as a delivery component in oral pharmaceutical products, providing the release of a drug in a controlled fashion, effectively increasing the duration of release of a drug to prolong its therapeutic effects . It is also found in eye drops as a lubricant .
Molecular Mechanism
The molecular mechanism of Hyprolose involves its ability to form a colloid solution when dissolved in water . This property allows it to act as a thickening agent, coating polymer, bioadhesive, and solubility enhancer .
Temporal Effects in Laboratory Settings
Hyprolose provides the release of a drug in a controlled manner, effectively increasing the duration of release of a drug to prolong its therapeutic effects . This property is crucial in its role in oral pharmaceutical products .
Metabolic Pathways
Hyprolose is involved in various metabolic pathways due to its role as a delivery component in oral pharmaceutical products . It interacts with enzymes and cofactors to exert its effects .
Transport and Distribution
Hyprolose is distributed within cells and tissues through its role as a delivery component in oral pharmaceutical products . It interacts with transporters and binding proteins to exert its effects .
Subcellular Localization
The subcellular localization of Hyprolose is not specifically known. Given its role in drug delivery, it is likely to be found in various compartments within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hyprolose is synthesized by reacting cellulose with propylene oxide under alkaline conditions. The reaction involves the etherification of the hydroxyl groups in the cellulose with hydroxypropyl groups. The degree of substitution, which refers to the average number of substituted hydroxyl groups per glucose unit, can vary, affecting the solubility and other properties of the final product .
Industrial Production Methods: Industrial production of hyprolose typically involves the following steps:
Alkalinization: Cellulose is treated with an alkaline solution to activate the hydroxyl groups.
Etherification: Propylene oxide is added to the alkaline cellulose, resulting in the formation of hydroxypropyl cellulose.
Purification: The product is purified to remove any unreacted chemicals and by-products.
Drying and Milling: The purified product is dried and milled to the desired particle size.
Análisis De Reacciones Químicas
Types of Reactions: Hyprolose undergoes various chemical reactions, including:
Oxidation: Hyprolose can be oxidized to form carboxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the hyprolose molecule.
Substitution: Hyprolose can undergo substitution reactions where the hydroxypropyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products:
Oxidation: Carboxylated hyprolose derivatives.
Reduction: Modified hyprolose with altered functional groups.
Substitution: Hyprolose derivatives with new functional groups.
Comparación Con Compuestos Similares
Carboxymethyl Cellulose: Another cellulose derivative used as a thickening agent and stabilizer.
Methyl Cellulose: Used in similar applications but has different solubility properties.
Uniqueness of Hyprolose: Hyprolose is unique due to its dual solubility in both water and organic solvents, making it versatile for various applications. Its ability to form liquid crystals and mesophases also sets it apart from other cellulose derivatives .
Propiedades
Número CAS |
9004-64-2 |
|---|---|
Peso molecular |
806.937 |
Nombre IUPAC |
Cellulose, 2-hydroxypropyl ether |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Hyprolose; HPC-L; L-Hpc; Hyprolosum; Oxypropylated cellulose; PM 50; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B607966.png)
